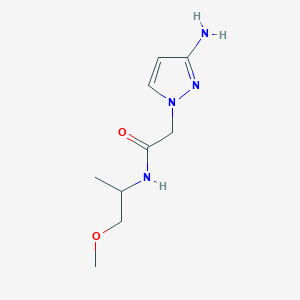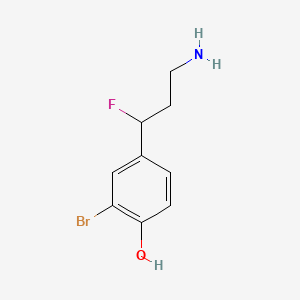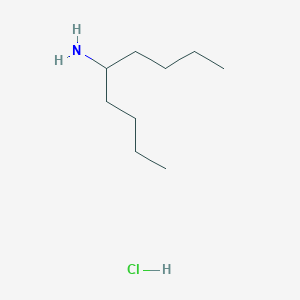
Nonan-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonan-5-amine hydrochloride is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms within a hydrocarbon framework. This compound, specifically, is a primary amine with a nine-carbon chain and an amine group located at the fifth carbon. The hydrochloride form indicates that it is a salt formed by the reaction of nonan-5-amine with hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonan-5-amine hydrochloride can be synthesized through various methods, including:
Nucleophilic Substitution: This involves the reaction of a haloalkane with ammonia or an amine.
Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the haloalkane precursor is reacted with ammonia in a continuous flow reactor. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: Nonan-5-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Nonan-5-amine can be reduced to form primary amines with shorter carbon chains.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Produces nitroso, nitro, or nitrile compounds.
Reduction: Produces primary amines with shorter carbon chains.
Substitution: Produces amides, imines, or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Nonan-5-amine hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of nonan-5-amine hydrochloride involves its interaction with molecular targets through its amine group. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, it can act as a nucleophile in enzymatic reactions, facilitating the formation or cleavage of chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Nonan-5-amine hydrochloride can be compared with other similar compounds, such as:
Octan-5-amine: Similar structure but with an eight-carbon chain.
Decan-5-amine: Similar structure but with a ten-carbon chain.
Hexan-5-amine: Similar structure but with a six-carbon chain.
Uniqueness: this compound’s uniqueness lies in its specific carbon chain length and the position of the amine group, which influence its chemical reactivity and physical properties. This makes it suitable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C9H22ClN |
|---|---|
Molekulargewicht |
179.73 g/mol |
IUPAC-Name |
nonan-5-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-7-9(10)8-6-4-2;/h9H,3-8,10H2,1-2H3;1H |
InChI-Schlüssel |
OOHZWKHFROONLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
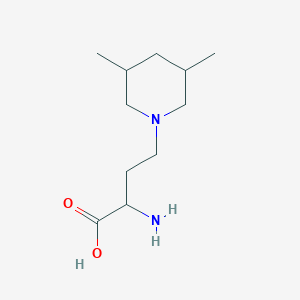
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
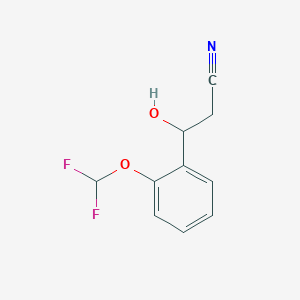
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
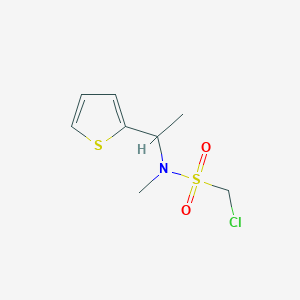
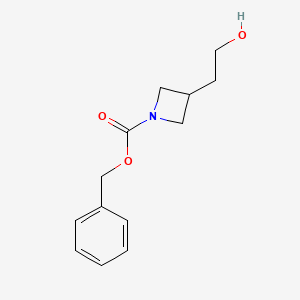
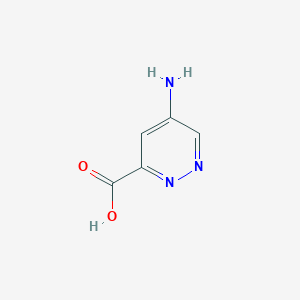
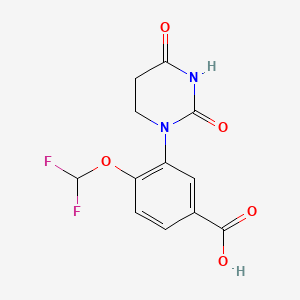
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)
